molecular formula C15H10F4O3 B6411462 2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261937-07-8

2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6411462
CAS RN: 1261937-07-8
M. Wt: 314.23 g/mol
InChI Key: UWIZGHUFLLCVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% (2F4M3TFPBA) is a compound that has been used in research laboratories for a variety of purposes. It is a white crystalline solid with a melting point of approximately 140°C. The compound is soluble in organic solvents such as ethanol and methanol, and has a low solubility in water. 2F4M3TFPBA is a synthetic aromatic carboxylic acid that is used primarily in the synthesis of other compounds. It has also been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is not yet fully understood. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It is also believed to inhibit certain other enzymes, such as the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above, and this inhibition can lead to changes in the metabolism of drugs and other compounds in the body. It has also been shown to have anti-inflammatory and anti-oxidant properties, and it has been studied for its potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively stable compound that is easy to synthesize and purify, and it is soluble in organic solvents such as ethanol and methanol. It is also relatively inexpensive, making it an attractive option for research purposes. However, it is important to note that 2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is a potent inhibitor of certain enzymes, and it can cause changes in the metabolism of drugs and other compounds in the body. Therefore, it is important to use caution when using 2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments.

Future Directions

The use of 2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% in research has great potential for the development of new drugs and treatments for a variety of diseases. Further research could explore its potential applications in the synthesis of proteins and other biomolecules, as well as its potential anti-inflammatory and anti-oxidant properties. Additionally, further research could explore its potential applications in the treatment of certain diseases, such as cancer and cardiovascular disease. Finally, further research could explore its potential applications in the development of new drugs and treatments for a variety of conditions.

Synthesis Methods

2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% can be synthesized by a variety of methods. One method involves the reaction of 4-methoxy-3-trifluoromethylphenol with 2-fluoro-4-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the product is purified by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals. It has also been studied for its potential applications in biochemistry and molecular biology, including in the synthesis of proteins and other biomolecules.

properties

IUPAC Name

2-fluoro-4-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-5-3-8(6-11(13)15(17,18)19)9-2-4-10(14(20)21)12(16)7-9/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIZGHUFLLCVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692162
Record name 3-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

CAS RN

1261937-07-8
Record name 3-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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